Flunitazene hydrochloride
Overview
Description
Flunitazene (hydrochloride) is a benzimidazole derivative with opioid effects. It was first developed in the 1950s as part of the research that led to better-known compounds such as etonitazene . Flunitazene is classified as a novel opioid of the benzimidazole sub-class and is structurally dissimilar from fentanyl . It has been reported to cause psychoactive effects similar to heroin, fentanyl, and other opioids .
Preparation Methods
The synthesis of Flunitazene (hydrochloride) involves several steps. The general synthetic route includes the following steps:
Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative.
Nitration: The benzimidazole core is then nitrated to introduce the nitro group.
Alkylation: The nitrated benzimidazole is alkylated with a suitable alkyl halide to introduce the desired alkyl groups.
Formation of the hydrochloride salt: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Chemical Reactions Analysis
Flunitazene (hydrochloride) undergoes several types of chemical reactions:
Oxidation: The nitro group in Flunitazene can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole core can undergo substitution reactions to introduce various substituents at different positions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various alkyl halides. Major products formed from these reactions include amino derivatives and substituted benzimidazoles .
Scientific Research Applications
Flunitazene (hydrochloride) has several scientific research applications:
Mechanism of Action
Flunitazene (hydrochloride) exerts its effects by binding to the μ-opioid receptor, which is a G-protein coupled receptor. This binding leads to the activation of intracellular signaling pathways that result in analgesic and psychoactive effects. The molecular targets involved include the μ-opioid receptor and associated signaling proteins .
Comparison with Similar Compounds
Flunitazene (hydrochloride) is compared with other similar compounds such as etonitazene, metonitazene, and isotonitazene. These compounds are also benzimidazole derivatives with opioid effects . Flunitazene is one of the least potent derivatives from this class, with only around the same potency as morphine . In contrast, etonitazene and isotonitazene are much more potent, with potencies similar to or greater than fentanyl .
Similar Compounds
- Etonitazene
- Metonitazene
- Isotonitazene
Flunitazene’s uniqueness lies in its relatively lower potency compared to other benzimidazole opioids, making it less likely to cause severe adverse effects at lower doses .
Properties
IUPAC Name |
N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2.ClH/c1-3-23(4-2)11-12-24-19-10-9-17(25(26)27)14-18(19)22-20(24)13-15-5-7-16(21)8-6-15;/h5-10,14H,3-4,11-13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEXRSNRQKCYRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342109 | |
Record name | Flunitazene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2728-91-8 | |
Record name | Flunitazene hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flunitazene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUNITAZENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAJ4TR7SSN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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